Ethyl imidazo[2,1-b]-1,3,4-thiadiazole-6-acetate
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Overview
Description
Ethyl imidazo[2,1-b]-1,3,4-thiadiazole-6-acetate is a heterocyclic compound that features a fused ring system combining imidazole and thiadiazole moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl imidazo[2,1-b]-1,3,4-thiadiazole-6-acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by cyclization and esterification to yield the desired product . The reaction conditions often require the use of dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in the presence of a base like diisopropylethylamine (DIPEA) .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved using a continuous flow system. This method involves multiple reactors where intermediate compounds are synthesized and combined without isolation, leading to higher efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl imidazo[2,1-b]-1,3,4-thiadiazole-6-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiadiazole rings, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromoacetate in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl imidazo[2,1-b]-1,3,4-thiadiazole-6-acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl imidazo[2,1-b]-1,3,4-thiadiazole-6-acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Imidazo[2,1-b]thiazoles: These compounds share a similar fused ring system and exhibit comparable chemical reactivity and biological activity.
Imidazo[1,2-a]pyridines: Another class of fused heterocycles with diverse applications in medicinal chemistry.
Imidazo[1,2-b]pyridazines: Known for their biological activity and used in the development of pharmaceuticals.
Uniqueness: Ethyl imidazo[2,1-b]-1,3,4-thiadiazole-6-acetate stands out due to its specific combination of imidazole and thiadiazole rings, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability .
Properties
CAS No. |
96356-09-1 |
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Molecular Formula |
C8H9N3O2S |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
ethyl 2-imidazo[2,1-b][1,3,4]thiadiazol-6-ylacetate |
InChI |
InChI=1S/C8H9N3O2S/c1-2-13-7(12)3-6-4-11-8(10-6)14-5-9-11/h4-5H,2-3H2,1H3 |
InChI Key |
JGDQWMOHEQAOEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN2C(=N1)SC=N2 |
Origin of Product |
United States |
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